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Gallium(III) acetylacetonate

Cat. No.: B15088815
M. Wt: 367.05 g/mol
InChI Key: ZVYYAYJIGYODSD-LNTINUHCSA-K
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Description

Significance of Metal Beta-Diketonate Complexes in Contemporary Chemistry

Metal β-diketonate complexes, such as gallium(III) acetylacetonate (B107027), represent a widely utilized class of compounds in modern chemistry. nih.gov These complexes are formed between a metal ion and β-diketonate ligands, which are known for their ability to stabilize metal ions in various oxidation states. chemscene.com The versatility of these ligands allows for the modification of the chemical and physical properties of the resulting complexes by altering the ligand's structure. nih.gov

This class of compounds is pivotal in various applications, including:

Materials Synthesis: They serve as precursors for the synthesis of metal and metal oxide nanoparticles and thin films through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD). americanelements.comnih.gov

Catalysis: Their solubility in organic solvents and moderate decomposition temperatures make them suitable for use in various catalytic reactions. americanelements.comnih.gov

Luminescent Materials and NMR Shift Reagents: The unique electronic properties of some metal β-diketonates lead to applications in luminescent materials and as shift reagents in nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The Role of Gallium(III) Coordination Compounds in Chemical Sciences

Gallium(III) coordination compounds are of particular interest due to gallium's unique chemical properties. Gallium(III) shares similarities with iron(III), allowing it to act as a competitive inhibitor in biological systems, which has led to research into its potential antineoplastic activities. researchgate.net The formation of stable complexes with various ligands, including thiosemicarbazones and 8-hydroxyquinoline (B1678124) derivatives, has been explored for medicinal applications. nih.govnih.gov

In materials science, gallium's ability to form stable semiconducting compounds like gallium arsenide (GaAs) and gallium nitride (GaN) makes its coordination compounds valuable precursors. americanelements.comlpinformationdata.com The design and synthesis of novel gallium(III) complexes are an active area of research, aiming to create materials with tailored electronic, optical, and biological properties. science.govacs.org

Overview of Research Trajectories for Gallium(III) Acetylacetonate

Current research on this compound is focused on its application as a precursor for the synthesis of advanced materials. wikipedia.orgsigmaaldrich.com Key research areas include:

Thin Film Deposition: It is used to produce gallium oxide (Ga₂O₃) thin films via atomic layer epitaxy (ALE) and metal-organic chemical vapor deposition (MOCVD). wikipedia.orgnih.gov These films are promising for applications in electronics and optoelectronics. najah.edu

Nanomaterial Synthesis: Researchers are utilizing this compound for the low-temperature synthesis of high-purity gallium nitride (GaN) nanowires and nanoneedles. wikipedia.orgsigmaaldrich.com It is also used to create nanocrystalline gallium oxide spinels and quantum dots. indium.comsigmaaldrich.com

Catalysis: The compound serves as a catalyst and catalytic reagent in various organic synthesis processes. americanelements.comsigmaaldrich.com

Semiconductor Development: Its role in the production of compound semiconductors like GaAs and GaN is a significant driver of research, fueled by the demand for high-performance electronics. lpinformationdata.comdataintelo.com

Scope and Academic Research Focus on this compound

The academic research focus on this compound is broad, spanning fundamental studies of its properties to its practical applications. Key areas of investigation include its crystal structure, thermal properties, and decomposition behavior. indium.comresearchgate.net

Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula Ga(C₅H₇O₂)₃ or GaC₁₅H₂₁O₆
Molar Mass 367.05 g/mol
Appearance White crystalline solid/powder
Density 1.42 g/cm³
Melting Point 196-198 °C (decomposes)
Crystal Structure Monoclinic
Solubility Soluble in organic solvents, insoluble in water
Gallium Content (Theoretical) 19%
Data sourced from multiple references. wikipedia.orgindium.comsamaterials.comsigmaaldrich.com

Structural and Thermal Properties

This compound possesses a monoclinic crystal structure and exhibits D₃ symmetry. wikipedia.orgindium.com It is isomorphous with other octahedral tris(acetylacetonates). samaterials.com Thermogravimetric analysis has shown that the compound decomposes in multiple steps in the temperature range of 150-310°C, ultimately yielding gallium oxide (Ga₂O₃) as the final solid residue. researchgate.net The heat of combustion has also been a subject of study to determine the energy of the metal-oxygen bonds. wm.edu

Applications in Materials Synthesis

The primary application of this compound is as a precursor in materials synthesis. sigmaaldrich.com Its thermal decomposition to form gallium oxide makes it a key component in the fabrication of:

Gallium Oxide Thin Films: These films are grown using techniques like atomic layer epitaxy (ALE) and mist chemical vapor deposition (Mist-CVD). wikipedia.orgnih.gov

Gallium Nitride Nanostructures: It enables the low-temperature catalytic synthesis of GaN nanowires and nanoneedles. wikipedia.org

Quantum Dots: The compound is used in the production of quantum dots such as gallium sulfide (B99878) (Ga₂S₃). indium.com

Spinel Oxides: It serves as a precursor in the solvothermal synthesis of nanocrystalline mixed-metal gallium oxide spinels. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21GaO6 B15088815 Gallium(III) acetylacetonate

Properties

Molecular Formula

C15H21GaO6

Molecular Weight

367.05 g/mol

IUPAC Name

(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]gallanyloxypent-3-en-2-one

InChI

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;

InChI Key

ZVYYAYJIGYODSD-LNTINUHCSA-K

Isomeric SMILES

C/C(=C/C(=O)C)/O[Ga](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C

Canonical SMILES

CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Origin of Product

United States

Synthetic Methodologies for Gallium Iii Acetylacetonate and Analogues

Established Synthetic Pathways for Tris(acetylacetonato)gallium(III)

Tris(acetylacetonato)gallium(III), with the formula Ga(C₅H₇O₂)₃ and often abbreviated as Ga(acac)₃, is a coordination complex where a central gallium atom is bound to three acetylacetonate (B107027) (acac) ligands. wikipedia.org The synthesis of this white, solid compound is well-established, with methods designed to ensure high purity and yield, critical for its use as a precursor in producing gallium-containing materials like gallium oxide and gallium nitride thin films. wikipedia.orgsigmaaldrich.comscientificlabs.com

Reactions of Gallium Alkoxides with Acetylacetone (B45752) for Gallium(III) Acetylacetonate Production

A prominent synthetic route to this compound involves the reaction of gallium alkoxides with acetylacetone. cdnsciencepub.com This method relies on the reaction between a gallium alkoxide, such as gallium isopropoxide or gallium ethoxide, and acetylacetone in a suitable solvent, typically benzene (B151609). The general reaction can be represented as:

Ga(OR)₃ + 3 CH₃COCH₂COCH₃ → Ga(CH₃COCHCOCH₃)₃ + 3 ROH

In this reaction, the isopropoxy or ethoxy groups attached to the gallium are replaced by the acetylacetonate ligands. The alcohol byproduct (isopropanol or ethanol) is continuously removed from the reaction mixture to drive the equilibrium towards the formation of the desired product. This is often achieved by azeotropic distillation with the benzene solvent. cdnsciencepub.com

Derivatives can be synthesized by reacting gallium alkoxides with ligands in various molar ratios. For example, reacting gallium isopropoxide with acetylacetone in different stoichiometric ratios can yield products with one, two, or three acetylacetonate ligands. cdnsciencepub.com

A typical laboratory procedure involves refluxing gallium isopropoxide with acetylacetone in benzene. The isopropanol (B130326) formed is fractionated azeotropically and estimated to monitor the reaction's progress. After the reaction is complete, the remaining solvent is removed under reduced pressure to yield the solid product. cdnsciencepub.com The reaction between gallium ethoxide and acetylacetone proceeds similarly, where refluxing in benzene followed by the removal of ethanol (B145695) azeotropically yields the product. cdnsciencepub.com

Optimization of Synthetic Conditions for High Purity this compound Yield

Achieving high purity and yield of this compound is paramount, especially when the compound is used as a precursor for semiconductor materials where impurities can significantly affect electronic properties. semi.ac.cn Optimization of the synthesis involves careful control over several experimental parameters.

Key Optimization Parameters:

Purity of Reactants: The synthesis should start with high-purity gallium alkoxides and acetylacetone. The purity of the initial gallium source used to prepare the alkoxide is a critical factor. semi.ac.cn

Stoichiometry: Precise control of the molar ratio between the gallium alkoxide and acetylacetone is essential to ensure the complete substitution of the alkoxide groups and to minimize the formation of partially substituted, mixed-ligand species. cdnsciencepub.com

Byproduct Removal: Efficient and complete removal of the alcohol byproduct (e.g., isopropanol or ethanol) is crucial. Azeotropic distillation is an effective method that shifts the reaction equilibrium towards the formation of the tris-substituted product, maximizing the yield. cdnsciencepub.com

Reaction Conditions: The reaction temperature and time must be optimized. Refluxing in a solvent like benzene provides the necessary energy to drive the reaction to completion. cdnsciencepub.com

Purification of Final Product: After the reaction, the crude product can be purified to remove any unreacted starting materials or byproducts. Methods like distillation or sublimation under reduced pressure are effective for obtaining high-purity this compound, which can be volatilized under these conditions. cdnsciencepub.com

The resulting high-purity Ga(acac)₃ is a white solid with a melting point of 196-198 °C and is soluble in organic solvents. scientificlabs.comindium.com

Synthesis of Related Gallium(III) Beta-Diketonato Complexes

The synthetic principles applied to this compound can be extended to a broader class of related gallium(III) beta-diketonato complexes. This includes the preparation of derivatives with mixed ligands and complexes with different beta-diketonate ligands for comparative studies.

Preparation of Mixed-Ligand Gallium(III) Acetylacetonato Derivatives

Mixed-ligand complexes of gallium(III) containing the acetylacetonate ligand have been synthesized through several strategies, including reacting partially substituted alkoxides or using metathetical and ligand redistribution reactions. cdnsciencepub.comacs.org

One approach involves reacting a partially substituted gallium alkoxide complex with a different chelating ligand. For instance, a mixed-ligand product, Ga(acac)(meacac)₂, where 'meacac' is methyl acetoacetate (B1235776), was obtained by reacting Ga(i-C₃H₇O)(meacac)₂ with an excess of acetylacetone. cdnsciencepub.com

Another versatile method involves metathetical reactions. Monomeric gallium(III) compounds containing three different ligands have been prepared this way. For example, complexes of the type GaRCl(acac) (where R = Me, Et, Mes) were synthesized in high yields by reacting stoichiometric quantities of the appropriate reagents. acs.org Similarly, GaMeN(SiMe₃)₂ was prepared via a metathesis reaction between GaMeCl(acac) and LiN(SiMe₃)₂. acs.org Ligand redistribution reactions have also been employed to create these complex molecules. acs.orgacs.org

Synthesis of Mixed-Ligand Gallium(III) Acetylacetonato Derivatives
ComplexSynthetic MethodReactantsReference
Ga(acac)(meacac)₂Ligand ExchangeGa(i-C₃H₇O)(meacac)₂ + excess acetylacetone cdnsciencepub.com
GaRCl(acac) (R = Me, Et, Mes)MetathesisStoichiometric quantities of corresponding reagents acs.org
GaClN(SiMe₃)₂Metathesis / Ligand Redistribution- acs.org
GaMeN(SiMe₃)₂MetathesisGaMeCl(acac) + LiN(SiMe₃)₂ acs.org

Synthesis Strategies for Other Gallium(III) Beta-Diketonates for Comparative Studies

To understand the influence of the ligand structure on the properties of gallium complexes, various other beta-diketonate ligands have been used. The synthetic strategies are analogous to those used for Ga(acac)₃.

Reactions of gallium isopropoxide have been carried out with other beta-ketoesters like methyl acetoacetate and ethyl acetoacetate. cdnsciencepub.com These reactions, conducted in benzene, yield derivatives of the type Ga(i-C₃H₇O)₃₋ₓ(lig)ₓ, where 'lig' represents the corresponding beta-ketoester ligand and x can be 1, 2, or 3. A comparative study of these compounds showed that their molecular complexity in solution varied depending on the ligand. For example, when two isopropoxy groups were replaced (x=2), the methyl acetoacetate derivative was dimeric, while the acetylacetonate derivative was monomeric. cdnsciencepub.com

Fluorinated beta-diketonate ligands have also been explored. For instance, derivatives using 1,1,1,5,5,5-hexafluoropentanedionato (hfac) have been prepared, such as GaMeCl(hfac) and GaMesCl(hfac). acs.org However, these fluorinated complexes were found to decompose slowly at room temperature, indicating lower stability compared to their acetylacetonate counterparts. acs.org

For a broader comparative context, researchers have also synthesized and structurally characterized other types of gallium(III) complexes with different chelating ligands, such as dithiocarbamates, thiosemicarbazones, and hemicryptophanes, to explore the coordination chemistry of gallium. nih.govox.ac.ukrsc.org

Comparison of Gallium(III) Complexes with Different Beta-Diketonate Ligands
LigandResulting Complex TypeObservationsReference
Acetylacetone (acac)Ga(i-C₃H₇O)(acac)₂Monomeric in benzene cdnsciencepub.com
Methyl Acetoacetate (meacac)Ga(i-C₃H₇O)(meacac)₂Dimeric in benzene cdnsciencepub.com
Ethyl AcetoacetateGa(i-C₃H₇O)(etacac)₂Molecular complexity of 1.3 in benzene cdnsciencepub.com
1,1,1,5,5,5-hexafluoropentanedionato (hfac)GaRCl(hfac)Slowly decomposes at room temperature acs.org

Advanced Structural Elucidation and Spectroscopic Investigations of Gallium Iii Acetylacetonate

Crystallographic Analysis of Tris(acetylacetonato)gallium(III)

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in Gallium(III) acetylacetonate (B107027), revealing a highly ordered and symmetric structure.

Determination of Monoclinic Crystal Structure

Tris(acetylacetonato)gallium(III), or Ga(acac)₃, has been shown to crystallize in a monoclinic system. wm.edu While it can also form orthorhombic crystals, the monoclinic form is often predominantly produced during synthesis from various solvents. wm.edu Detailed single-crystal X-ray diffraction studies have been performed on these pure monoclinic crystals to determine their precise lattice parameters and spatial arrangement. wm.edu The unit cell dimensions and other crystallographic data are essential for understanding the solid-state packing and intermolecular interactions of the complex.

Table 1: Crystallographic Data for Monoclinic Gallium(III) Acetylacetonate
ParameterValue
Crystal SystemMonoclinic
Melting Point194-195°C

Data sourced from crystallographic studies on the monoclinic form of Ga(acac)₃. wm.edu

Analysis of D₃ Symmetry and Octahedral Coordination Geometry

The molecular structure of this compound exhibits D₃ symmetry. wikipedia.org This point group indicates a chiral molecule with a threefold rotational axis and three twofold axes perpendicular to it. The central gallium(III) ion is octahedrally coordinated by the three bidentate acetylacetonate (acac) ligands. wikipedia.orgnih.gov Each acac ligand binds to the gallium ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.org This coordination geometry is common for tris(acetylacetonato) complexes of trivalent metals, and Ga(acac)₃ is isomorphous with related compounds like those of iron(III) and cobalt(III). wikipedia.orgwikipedia.org The octahedral arrangement and D₃ symmetry are key factors governing the compound's electronic and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of this compound

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. For this compound, which is diamagnetic due to the d¹⁰ electron configuration of the Ga³⁺ ion, NMR provides sharp, well-resolved spectra. magritek.com

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

¹H NMR spectroscopy is instrumental in confirming the structure of Ga(acac)₃ in solution. The spectrum is characteristically simple, reflecting the high symmetry of the molecule. It typically displays two sharp singlets. magritek.comazom.com

A signal corresponding to the methyl protons (–CH₃) of the acetylacetonate ligands.

A signal corresponding to the unique methine proton (–CH–) at the center of the chelate ring.

The integration of these signals reveals a 6:1 proton ratio, which is consistent with the presence of three equivalent acetylacetonate ligands, each having two methyl groups and one methine proton. This provides direct evidence for the tris-chelated structure in solution. azom.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the complex. A typical ¹³C NMR spectrum of Ga(acac)₃ shows three distinct resonances, corresponding to the three different types of carbon atoms in the equivalent acetylacetonate ligands:

The methyl carbon (–CH₃).

The methine carbon (–CH–).

The carbonyl carbon (C=O).

The chemical shifts of these signals are characteristic of the sp² and sp³ hybridized carbons within the chelate ring, confirming the integrity of the ligand framework upon coordination to the gallium center. For quantitative ¹³C NMR studies on similar metal complexes, a paramagnetic relaxation agent like chromium(III) acetylacetonate is sometimes added to shorten the long relaxation times of certain carbon nuclei. wikipedia.orgumass.edu

Table 2: Typical NMR Spectroscopic Data for this compound
NucleusFunctional GroupExpected Chemical Shift (δ) Range (ppm)
¹HMethyl (–CH₃)~1.9 - 2.2
¹HMethine (–CH–)~5.4 - 5.6
¹³CMethyl (–CH₃)~25 - 30
¹³CMethine (–CH–)~100 - 105
¹³CCarbonyl (C=O)~185 - 195

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Utilization of NMR Spectroscopy for Ligand Exchange Process Monitoring

NMR spectroscopy is a crucial tool for studying the dynamics of ligand exchange in gallium(III) β-diketonate systems. acs.org When Ga(acac)₃ is mixed with other gallium complexes containing different β-diketonate ligands, such as dibenzoylmethanate (bzbz) or hexafluoroacetylacetonate (hfac), ligand exchange occurs, leading to the formation of mixed-ligand species like Ga(acac)₂(bzbz) and Ga(acac)(bzbz)₂. acs.orgresearchwithrutgers.com

These exchange processes can be monitored by observing changes in the ¹H NMR spectra over time or at different temperatures. researchwithrutgers.com The appearance of new signals corresponding to the mixed-ligand complexes allows for the determination of equilibrium constants for the exchange reactions. acs.org Furthermore, techniques like line-broadening analysis can be used to determine the kinetics of these processes, providing data on the rates of exchange and the activation energies for the intramolecular rearrangement and intermolecular ligand transfer mechanisms. researchwithrutgers.com

Vibrational Spectroscopic Techniques for this compound

Vibrational spectroscopy is a cornerstone in the characterization of this compound, providing detailed insights into its bonding and molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Coordination Bonds and Ligand Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of this compound, offering valuable information on the coordination between the gallium ion and the acetylacetonate (acac) ligands. The analysis of the FTIR spectrum reveals characteristic absorption bands that are sensitive to the metal-oxygen (Ga-O) bonds and the internal vibrations of the ligand itself.

The infrared spectra of metal acetylacetonates (B15086760), including this compound, show strong coupling between the vibrational modes of the chelated ring. researchgate.net Theoretical calculations, such as those using the Hartree-Fock-Roothaan method, have been employed to assign the observed absorption bands. iaea.orgosti.gov These studies have identified several key vibrational regions:

Metal-Oxygen (M-O) Stretching Vibrations: A critical region in the FTIR spectrum for understanding the coordination environment is the low-frequency range where metal-oxygen stretching vibrations occur. For this compound, these bands are typically observed between 400 cm⁻¹ and 500 cm⁻¹. researchgate.net The precise frequency of these vibrations can provide insights into the strength and nature of the Ga-O bond. A correlation has been established between the force constants of the M-O bond and the stability constants of the M(acac)₃ complexes. iaea.orgosti.gov

Ligand-Based Vibrations: The majority of the bands in the mid-infrared region arise from the vibrations within the acetylacetonate ligand. These include C=O and C=C stretching vibrations, which are sensitive to the coordination environment. In the free ligand, these bands appear at different frequencies compared to the complex, indicating the formation of the chelate ring. For instance, upon coordination, the C=O stretching frequency typically shifts to lower wavenumbers. researchgate.netwikipedia.org

CH₃ and C-H Vibrations: Bending and stretching vibrations of the methyl (CH₃) and methine (C-H) groups of the acetylacetonate ligand are also observed in the spectrum.

The table below summarizes some of the key vibrational frequencies observed for metal acetylacetonates, which provide a basis for understanding the spectrum of this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)References
M-O Stretching400 - 500 researchgate.net
C=O and C=C Stretching1500 - 1600 researchgate.net
CH₃ Bending~1360 - 1420 researchgate.net

It is important to note that the calcination of this compound at high temperatures, for example at 900°C for 6 hours, leads to its decomposition and the formation of β-Ga₂O₃ nanoparticles. The FTIR spectrum of the resulting material shows characteristic bands for Ga₂O₃ at approximately 670 cm⁻¹ and 452 cm⁻¹, confirming the transformation. najah.eduresearchgate.net

Electronic Absorption Spectroscopy of this compound

Electronic absorption spectroscopy provides crucial information about the electronic structure and transitions within the this compound complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in this compound and for studying its complexation behavior in solution. wikipedia.org The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is primarily characterized by intense absorption bands in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) and intra-ligand (π → π*) transitions. illinois.eduresearchgate.net The d-d transitions, which are characteristic for many transition metal complexes, are not observed for Ga(III) as it has a d¹⁰ electron configuration.

Complexation studies involving Gallium(III) ions with various ligands can be effectively monitored using UV-Vis spectroscopy. rsc.org For instance, the formation of a complex between Ga(III) and a chelating agent can be followed by observing the changes in the absorption spectrum. nih.govresearchgate.net By monitoring the absorbance at a specific wavelength as a function of time and concentration, the kinetics and stoichiometry of the complexation reaction can be determined. rsc.org For example, a method has been developed to study the kinetics of Ga(III) complexation by quantifying the non-complexed chelator after the addition of Cu(II) ions at different time points. rsc.orgresearchgate.net

The table below provides a general overview of the types of electronic transitions that can be studied using UV-Vis spectroscopy for metal complexes.

Transition TypeTypical Wavelength RegionCharacteristicsReferences
Ligand-to-Metal Charge Transfer (LMCT)UV or near-UVIntense absorption illinois.edu
Intra-ligand (π → π*)UVIntense absorption researchgate.net

Microscopic and Diffraction Techniques in this compound Research

Microscopic and diffraction techniques are indispensable for the structural characterization of this compound, both in its crystalline form and in the nanomaterials derived from it.

X-ray Diffraction (XRD) for Crystal Structure Analysis and Thin Film Quality Assessment

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials. For this compound, single-crystal XRD has been used to elucidate its molecular structure, confirming an octahedral coordination geometry around the gallium center with D₃ symmetry. wikipedia.org

In materials science, XRD is also crucial for assessing the quality of thin films. This compound is a common precursor for the deposition of gallium oxide (Ga₂O₃) thin films. wikipedia.orgdtic.mil The XRD patterns of these films can reveal their crystallinity, phase, and preferred orientation. For example, as-deposited Ga₂O₃ films prepared by pyrolysis of this compound are often amorphous. dtic.mil Upon annealing at higher temperatures, these films can crystallize into the stable monoclinic β-Ga₂O₃ phase, which is evident from the appearance of sharp diffraction peaks in the XRD pattern. dtic.milresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Characterization of Nanomaterials Derived from this compound

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology, size, and microstructure of nanomaterials. This compound serves as a precursor for the synthesis of various gallium-based nanostructures, such as nanowires, nanorods, and nanoparticles of gallium oxide and gallium nitride. sigmaaldrich.comnajah.edu

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, allowing for the visualization of the internal structure and crystallinity of nanomaterials. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystalline nature. dntb.gov.ua Energy-dispersive X-ray spectroscopy (EDS) in the TEM can be used for elemental analysis, confirming the composition of the nanomaterials. nih.gov For instance, in the study of mixed-metal gallium oxide spinels synthesized from acetylacetonate precursors, TEM and EDS were used to determine the morphology and elemental distribution within the nanoparticles. dntb.gov.uanih.gov

The use of these microscopic techniques is essential for understanding the relationship between the synthesis conditions, using this compound as a precursor, and the properties of the resulting nanomaterials.

Reaction Mechanisms and Kinetic Studies Involving Gallium Iii Acetylacetonate

Ligand Exchange Dynamics in Gallium(III) Acetylacetonate (B107027) Systems

The exchange of acetylacetonate (acac) ligands in Ga(acac)3 with other molecules is a key aspect of its chemistry. These dynamics are influenced by various factors, including the nature of the incoming ligand, the solvent, and the presence of catalysts.

Kinetic studies using isotopically labeled ligands, such as acetylacetone-¹⁴C (Hacac-¹⁴C), have been instrumental in elucidating the mechanism of ligand exchange in Ga(acac)3.

Research on the isotopic exchange between Ga(acac)3 and Hacac-¹⁴C in tetrahydrofuran (B95107) (THF) suggests a dissociative mechanism. oup.com This process is believed to proceed through an intermediate where one of the bidentate acetylacetonate ligands becomes unidentate, meaning it is only attached to the gallium center by one oxygen atom. This creates a vacant coordination site, allowing for the subsequent attack by an incoming ligand. The rate of this exchange is slower than that observed for similar indium complexes but faster than for aluminum complexes. oup.com

The general rate law for the isotopic exchange in THF is given by: R = [complex](k₁ + k₂[H₂O] + k₃[Hacac])

Where:

R is the rate of exchange.

[complex] is the concentration of Ga(acac)3.

[H₂O] is the concentration of water.

[Hacac] is the concentration of free acetylacetone (B45752).

k₁, k₂, and k₃ are the respective rate constants.

At 0°C, the rate constants were determined to be:

k₁ ≤ 2 x 10⁻⁶ s⁻¹

k₂ = 0.31 x 10⁻³ M⁻¹s⁻¹

k₃ = 0.71 x 10⁻⁴ M⁻¹s⁻¹

The activation parameters for the water- and acetylacetone-dependent pathways provide further support for the proposed mechanism.

PathActivation Enthalpy (ΔH‡) (kcal·mol⁻¹)Activation Entropy (ΔS‡) (cal·K⁻¹·mol⁻¹)
k₂ (Water-catalyzed)18 ± 2-13 ± 6
k₃ (Hacac-catalyzed)19 ± 2-20 ± 6

The negative activation entropies are consistent with an associative activation step, likely the attack of water or Hacac on the intermediate with the unidentate ligand.

The solvent plays a significant role in the ligand exchange process. In solvents like tetrahydrofuran, the exchange rate is measurable. oup.com The dielectric constant of the solvent can affect ion pairing and the competitive coordination of solvent molecules to the metal center, thereby influencing the exchange equilibria. nih.gov

The presence of acid has been shown to catalyze the ligand exchange reaction. For instance, trichloroacetic acid accelerates the isotopic exchange of Ga(acac)3. oup.com This catalysis likely involves the protonation of a coordinated acetylacetonate ligand, which facilitates its dissociation from the gallium center.

Gallium(III) acetylacetonate can undergo ligand exchange with other β-diketones and can also interact with organometallic compounds. These equilibria are crucial for understanding the formation of mixed-ligand complexes and the reactivity of Ga(acac)3 in the presence of other metal complexes.

Modern techniques like electrospray ionization mass spectrometry (ESI-MS) have emerged as powerful tools for studying ligand exchange equilibria in solution. nih.gov By introducing isotopically labeled ligands, ESI-MS allows for the quantitative investigation of the solution-phase equilibria and the determination of binding constants. nih.gov This method can provide insights that are not easily accessible through traditional solution-phase techniques like UV-visible or nuclear magnetic resonance (NMR) spectroscopies. nih.gov

The delayed reactant labeling (DRL) approach coupled with ESI-MS enables the determination of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for ligand exchange equilibria. nih.gov By measuring dissociation rates at different temperatures, activation parameters for ligand dissociation in solution can be derived, offering mechanistic insights into the ligand exchange processes. nih.gov These thermodynamic data are essential for predicting the spontaneity and position of equilibrium in ligand redistribution reactions.

Comparative Kinetic Analysis with Aluminum(III) and Indium(III) Analogues

The kinetic behavior of this compound [Ga(acac)₃] is often understood by comparing it with its Group 13 analogues, Aluminum(III) acetylacetonate [Al(acac)₃] and Indium(III) acetylacetonate [In(acac)₃]. Studies on the isotopic exchange rates for these tris(acetylacetonato) complexes in tetrahydrofuran have revealed a clear trend in their reactivity. The rate of ligand exchange decreases in the sequence of In > Ga > Al for a given β-diketonato complex. oup.com This suggests that the lability of the metal-oxygen bond follows this order, with the indium complex being the most kinetically labile and the aluminum complex being the most inert.

This trend is further supported by spectroscopic studies. An analysis of the infrared (IR) spectra for M(acac)₃ (where M = Al, Ga, In) has shown a correlation between the force constants of the metal-oxygen (M-O) bond and the stability constants of the complexes. researchgate.netiaea.org A larger force constant for the Al-O bond suggests it is strongly covalent, contributing to the greater kinetic inertness of Al(acac)₃. researchgate.net

The thermal decomposition behavior also provides comparative insights. While Ga(acac)₃ decomposes to form gallium oxide (Ga₂O₃), Al(acac)₃ and In(acac)₃ undergo similar processes to form their respective oxides, aluminum oxide and indium oxide. researchgate.netwikipedia.orgscielo.brrsc.org Non-isothermal decomposition of In(acac)₃ proceeds in one major step between 150-250 °C. scielo.brscielo.br The gas-phase decomposition of Al(acac)₃ has been studied extensively, with initial product formation occurring at temperatures above 600 K. rsc.org

The rate of isotopic exchange for Ga(acac)₃ with acetylacetone-¹⁴C in tetrahydrofuran at 0 °C is described by the equation: R = [complex](k₁ + k₂[H₂O] + k₃[Hacac]). oup.com The determined rate constants and activation parameters provide a quantitative basis for these comparisons.

Table 1: Comparative Kinetic Data for Ligand Exchange in M(acac)₃ Complexes

Parameter This compound
k₁ (s⁻¹) ≤2 × 10⁻⁶
k₂ (M⁻¹s⁻¹) 0.31 × 10⁻³
k₃ (M⁻¹s⁻¹) 0.71 × 10⁻⁴
Activation Enthalpy (k₂) (kcal·mol⁻¹) 18 ± 2
Activation Entropy (k₂) (cal·K⁻¹mol⁻¹) -13 ± 6
Activation Enthalpy (k₃) (kcal·mol⁻¹) 19 ± 2
Activation Entropy (k₃) (cal·K⁻¹mol⁻¹) -20 ± 6

Data sourced from kinetic studies in tetrahydrofuran at 0°C. oup.com

Thermal Decomposition Pathways and Kinetics of this compound

The thermal decomposition of solid this compound is a critical process, particularly for its application as a precursor in the synthesis of gallium oxide (Ga₂O₃), a stable wide-bandgap semiconductor. najah.eduresearchgate.net The decomposition process, whether under isothermal or non-isothermal conditions, has been extensively studied to elucidate its kinetics and mechanism. These studies typically involve thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to track mass loss and thermal events as a function of temperature. researchgate.netnajah.eduresearchgate.net

Isothermal decomposition studies of Ga(acac)₃ have been conducted at specific temperatures, typically in the range of 160 °C to 190 °C in a static air environment, to understand the kinetics of gallium oxide formation. najah.eduresearchgate.netilo.orgnajah.edu In these studies, the fraction of the compound decomposed (α) is measured over time, yielding characteristic α-time plots that are then analyzed using various kinetic models. najah.edu

To analyze the kinetic data from isothermal decomposition, both model-fitting and model-free (isoconversional) methods are employed. najah.eduresearchgate.netilo.org The model-fitting approach involves fitting the experimental data to various solid-state reaction models. For the isothermal decomposition of Ga(acac)₃, the data consistently show that the process is best described by a phase-boundary controlled reaction model (R2 mechanism), which assumes the reaction rate is controlled by the movement of a reaction interface at a constant velocity. najah.eduresearchgate.netilo.orgnajah.edu

Model-free approaches are also utilized to determine the activation energy (Ea) as a function of the extent of conversion (α). researchgate.netilo.org This method provides insight into the complexity of the reaction without assuming a specific reaction model. Analysis using model-free approaches confirms that the activation energy is dependent on the extent of conversion. najah.eduresearchgate.netilo.org

Table 2: Kinetic Parameters for Isothermal Decomposition of Ga(acac)₃

Temperature (°C) Kinetic Model Activation Energy (Ea) (kJ/mol)
160 Phase-boundary controlled (R2) Varies with conversion (α)
170 Phase-boundary controlled (R2) Varies with conversion (α)
180 Phase-boundary controlled (R2) Varies with conversion (α)
190 Phase-boundary controlled (R2) Varies with conversion (α)

Data derived from isothermal studies in static air. najah.eduresearchgate.net

The thermal degradation of Ga(acac)₃ under isothermal conditions in air is a multi-step process. The ultimate solid product is the monoclinic β-Ga₂O₃, a chemically and thermally stable oxide. najah.edu Mechanistic interpretations suggest that the decomposition may proceed through the formation of metallic gallium (Ga(0)) as an intermediate, which is then readily oxidized to form Ga₂O₃. najah.edu The organic acetylacetonate ligands decompose to produce gaseous products. For instance, acetic acid, a potential decomposition product, can further break down into methane (B114726) and carbon dioxide. najah.edu

Non-isothermal decomposition analysis, where the sample is heated at a constant rate, provides complementary information to isothermal studies. For Ga(acac)₃, these studies show that the decomposition in static air occurs in multiple steps over a temperature range of 150 °C to 310 °C, culminating in the formation of Ga₂O₃ as the final solid residue. researchgate.net Thermogravimetric (TG) and differential thermal analysis (DTA) curves reveal a complex sequence of events, including melting, volatilization, and degradation, with several endothermic peaks followed by a final exothermic peak attributed to the oxidation and formation of crystalline Ga₂O₃. researchgate.netresearchgate.net

Kinetic analysis of non-isothermal data also employs both model-fitting and model-free isoconversional methods. researchgate.net Model-fitting approaches like the Coats-Redfern and Kennedy-Clark methods have been used. researchgate.net Interestingly, non-isothermal studies suggest a different kinetic model (D2, a diffusion-controlled mechanism) compared to the R2 model found in isothermal studies. najah.edu Model-free methods such as the Flynn-Wall-Ozawa (FWO) and Vyazovkin (Vyz) methods are also applied to determine the kinetic triplet (Ea, pre-exponential factor A, and reaction model f(α)). researchgate.net

The influence of external stimuli, such as gamma (γ)-irradiation, on the thermal decomposition kinetics of Ga(acac)₃ has been investigated to understand how radiation-induced defects might alter the reaction pathways. researchgate.netnajah.edu Studies have been conducted on samples of Ga(acac)₃ pre-irradiated with a total γ-ray dose of 102 or 103 kGy. researchgate.netnajah.edu

Decomposition Mechanisms for Thin Film Precursors

The thermal decomposition of this compound, Ga(acac)₃, is a critical process in the fabrication of gallium oxide (Ga₂O₃) thin films and nanostructures. Understanding the reaction mechanisms and kinetics involved is essential for controlling the properties of the resulting materials. The decomposition of Ga(acac)₃ can proceed through different pathways depending on the experimental conditions, such as temperature, atmosphere, and whether the process occurs in the solid state or the gas phase, as is common in chemical vapor deposition (CVD) and atomic layer epitaxy (ALE).

Solid-State Decomposition

In the solid state, the thermal decomposition of this compound has been shown to occur in multiple steps over a temperature range of 150 °C to 310 °C, ultimately yielding gallium oxide (Ga₂O₃) as the final solid residue. researchgate.net Kinetic studies of the isothermal decomposition of Ga(acac)₃ in static air at temperatures between 160 °C and 190 °C have revealed that the process is best described by a phase-boundary controlled reaction model (R2). najah.eduresearchgate.net This suggests that the reaction initiates at the surface of the solid particles and progresses inward.

2Ga(C₅H₇O₂)₃(s) + O₂ → Ga₂O₃(s) + Gaseous byproducts

Initially, a gradual degradation of the Ga(acac)₃ occurs, which is followed by more significant decomposition steps. researchgate.net Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show an initial slow mass loss, followed by a major endothermic peak around 220 °C, corresponding to the primary decomposition of the complex. researchgate.net Subsequent exothermic processes at higher temperatures are attributed to the oxidation of intermediates and the crystallization of the final Ga₂O₃ product. researchgate.net The final solid product is typically the stable monoclinic β-Ga₂O₃ phase, especially after calcination at higher temperatures (e.g., 900 °C). najah.edu

Gas-Phase Decomposition

In thin film deposition techniques like CVD, the precursor is transported in the gas phase to a heated substrate, where it decomposes. The gas-phase decomposition mechanism of Ga(acac)₃ is more complex and involves the formation of various intermediate species. While detailed studies specifically on the gas-phase decomposition of Ga(acac)₃ are limited, valuable insights can be drawn from extensive research on the analogous and well-studied compound, Aluminum(III) acetylacetonate (Al(acac)₃), due to the chemical similarities between gallium and aluminum. rsc.org

Studies on Al(acac)₃ have identified several key decomposition pathways that are likely applicable to Ga(acac)₃:

Ligand Dissociation: The initial step in the decomposition is often the homolytic cleavage of a metal-oxygen bond, leading to the loss of an acetylacetonate (acac) ligand as a radical. This can be represented as: Ga(acac)₃ → Ga(acac)₂• + acac•

Ligand-Based Decomposition: The liberated acetylacetonate radical (acac•) is highly reactive and can undergo further decomposition. The primary decomposition products of the acetylacetonate ligand are typically acetone (B3395972) (C₃H₆O) and ketene (B1206846) (C₂H₂O). rsc.org

Intramolecular Rearrangements: Another proposed mechanism involves an intramolecular rearrangement within the coordinated ligand, followed by the elimination of various organic molecules. rsc.org

Research on the gas-phase pyrolysis of Al(acac)₃ has identified a range of volatile organic products, providing a model for the expected byproducts in Ga(acac)₃ decomposition. rsc.org

Potential Byproduct Chemical Formula Significance in Decomposition
AcetylacetoneC₅H₈O₂Result of ligand loss.
AcetoneC₃H₆OMajor decomposition product of the acetylacetonate ligand. rsc.org
KeteneC₂H₂OAnother major decomposition product of the acetylacetonate ligand. rsc.org
Carbon DioxideCO₂Can be formed from the further oxidation of organic fragments. rsc.org
MethaneCH₄Can be formed from the decomposition of acetic acid, a potential intermediate. najah.edu

This table is generated based on data from studies on Al(acac)₃ and Ga(acac)₃ decomposition. najah.edursc.org

The decomposition process in the presence of an oxygen-containing co-reactant, such as water or ozone in ALE, will also involve hydrolysis and oxidation reactions, which facilitate the formation of Ga₂O₃ at lower temperatures compared to purely thermal decomposition. ereztech.com For instance, in the presence of oxygen, Ga(acac)₃ decomposes to gallium oxide at temperatures around 300–400 °C. indium.com

The kinetic parameters for the decomposition process are crucial for controlling the growth rate and quality of thin films. The table below summarizes key kinetic findings from studies on the solid-state decomposition of Ga(acac)₃.

Kinetic Parameter Value/Model Conditions Reference
Decomposition Temperature Range150 - 310 °CNon-isothermal, static air researchgate.net
Isothermal Decomposition Temperature160, 170, 180, 190 °CIsothermal, static air najah.eduresearchgate.net
Most Probable Kinetic ModelPhase-boundary controlled reaction (R2)Isothermal, static air najah.eduresearchgate.net
Final Solid ProductGa₂O₃Static air researchgate.netnajah.edu

This interactive table summarizes key findings from kinetic studies on the solid-state decomposition of this compound.

Applications in Advanced Materials Synthesis and Deposition Utilizing Gallium Iii Acetylacetonate As a Precursor

Gallium(III) Acetylacetonate (B107027) as a Precursor for Metal Oxide Thin Films

Gallium(III) acetylacetonate is extensively utilized as a gallium source for depositing gallium oxide (Ga₂O₃) thin films, which are of significant interest for applications in power electronics and deep-ultraviolet photodetectors due to their ultrawide bandgap. nih.gov The choice of deposition method and the specific process parameters play a critical role in determining the properties of the resulting films.

Atomic Layer Epitaxy (ALE), a variant of chemical vapor deposition, has been successfully employed to grow gallium oxide thin films using this compound as the metal precursor. capes.gov.brrsc.orgrsc.org This technique allows for the deposition of highly uniform and conformal films with precise thickness control at the atomic level. nih.gov In a typical ALE process, this compound and an oxygen source, such as water or ozone, are alternately pulsed into a reaction chamber. capes.gov.brrsc.orgrsc.org

Studies have demonstrated self-controlled growth of gallium oxide films at temperatures around 370°C on various substrates, including silicon, soda lime glass, and Corning glass. capes.gov.brrsc.org The resulting films are generally amorphous and exhibit high uniformity with minimal thickness variations. capes.gov.brrsc.org A significant finding is the influence of the oxygen source on the film's stoichiometry. While using water as the oxidizer can lead to considerable carbon impurities in the deposited films, employing ozone results in stoichiometric Ga₂O₃ films. capes.gov.brrsc.org

The growth mechanism in ALE using this compound involves the chemisorption of the precursor onto the substrate surface. The acetylacetonate ligands play a crucial role in the surface reactions. Research suggests that in the ALE process, the precursor adsorbs onto the surface, and a subsequent reaction with the co-reactant (e.g., water or ozone) leads to the formation of a gallium oxide layer and the removal of the ligands as volatile byproducts. The specific surface chemistry and reaction pathways are complex and are a subject of ongoing investigation to optimize the deposition process for higher quality films.

Mist Chemical Vapor Deposition (Mist-CVD) has emerged as a cost-effective and vacuum-free method for the epitaxial growth of gallium oxide films, utilizing this compound as a precursor. nih.gov This technique involves atomizing a solution containing the precursor to form a fine mist, which is then transported to a heated substrate where the film deposition occurs. nih.gov this compound is typically dissolved in a solvent, often with the aid of hydrochloric acid to enhance solubility. nih.govnih.gov

A key advantage of the Mist-CVD technique is the ability to control the crystallographic phase of the deposited gallium oxide films by adjusting the deposition parameters. Gallium oxide can exist in several polymorphs, with the α (corundum) and β (monoclinic) phases being of particular interest. The α-Ga₂O₃ phase, being a metastable phase, can be effectively grown on sapphire substrates using Mist-CVD. nih.gov The choice of precursor and the growth temperature are critical factors in determining the final phase. For instance, α-Ga₂O₃ is more stable at lower temperatures, and excessively high temperatures can lead to its conversion to the more thermodynamically stable β-Ga₂O₃. nih.gov Research has shown that at 600°C, using gallium acetylacetonate can result in mixed α and β phase Ga₂O₃ thin films. nih.gov The morphology and surface roughness of the films are also influenced by these parameters.

The quality of the gallium oxide films grown by Mist-CVD is significantly influenced by the precursor concentration and the type of carrier gas used. Studies have shown that increasing the precursor concentration of gallium acetylacetonate can lead to an increase in the surface roughness of the resulting α-Ga₂O₃ thin films. nih.gov A precursor concentration of 0.02 mol/L has been reported to yield films with good crystallinity, as indicated by the appearance of visible Laue fringes. nih.gov

The carrier gas, which transports the precursor mist to the substrate, also plays a crucial role. Different carrier gases such as N₂, O₂, and air have been investigated. nih.govnih.govresearchgate.net It has been demonstrated that using O₂ as the carrier gas can lead to higher quality α-Ga₂O₃ films with a smaller full-width at half maximum (FWHM) in X-ray diffraction rocking curves, indicating better crystal quality compared to films grown using air or N₂. nih.govresearchgate.net

Carrier GasFWHM of ω scan (arcsec)
O₂72
N₂86.4
Air88.6

Table showing the effect of different carrier gases on the crystal quality of α-Ga₂O₃ films grown by Mist-CVD, as determined by the full-width at half maximum (FWHM) of the ω scan rocking curve. A smaller FWHM value indicates higher crystal quality. Data sourced from. nih.gov

The formation of gallium oxide films via Mist-CVD from a this compound precursor is believed to proceed through a ligand exchange mechanism. researchgate.net It is proposed that the gallium acetylacetonate complex approaches the substrate surface and anchors to surface hydroxyl groups through hydrogen bonding. nih.gov Subsequently, a ligand exchange reaction occurs, where the acetylacetonate ligands are replaced by oxygen from the water molecules in the precursor solution or the carrier gas, leading to the formation of Ga-O bonds and ultimately the Ga₂O₃ film. researchgate.net Understanding these ligand exchange pathways is crucial for controlling the film growth and properties. The chemical interaction between the precursor and the growing film surface dictates the incorporation of gallium and the removal of the organic ligands, which can affect the purity and crystallinity of the final material. rsc.org

Mist Chemical Vapor Deposition (Mist-CVD) for Gallium Oxide Films

Doping Strategies for Enhanced Material Properties (e.g., Tin-Doping for Optoelectronic Enhancement)

Doping gallium oxide (Ga₂O₃) with elements like tin (Sn) is a key strategy for tailoring its optoelectronic properties for applications such as transparent conducting oxides (TCOs). nih.govsigmaaldrich.com TCOs are essential components in solar cells, flat-panel displays, and organic light-emitting diodes. nih.gov this compound is used as the gallium source in these processes.

In a notable application, tin-doped gallium oxide thin films were synthesized via aerosol-assisted chemical vapor deposition (AACVD), using this compound and monobutyltin (B1198712) trichloride (B1173362) as precursors. nih.govlsbu.ac.uknih.gov This method demonstrates that increasing the concentration of the tin precursor leads to a higher atomic concentration of tin in the resulting film, indicating good compatibility and decomposition of both precursors during the reaction. acs.org The introduction of tin into the gallium oxide lattice has been shown to significantly decrease the material's resistivity. nih.govlsbu.ac.uknih.gov For instance, a 2.5 at. % Sn:Ga₂O₃ film exhibited a resistivity of 2 x 10⁵ Ω cm, a substantial reduction from the 4.2 x 10⁶ Ω cm of undoped Ga₂O₃. nih.govlsbu.ac.uknih.gov While tin doping can lead to a reduction in the transmittance of the films in the visible spectrum, the wide bandgap characteristic of gallium oxide, around 4.8 eV, is preserved. nih.govlsbu.ac.uknih.gov

The table below summarizes the effect of tin doping on the resistivity of gallium oxide films.

MaterialResistivity (Ω cm)
Undoped Ga₂O₃4.2 x 10⁶
2.5 at. % Sn:Ga₂O₃2 x 10⁵

Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Doped Gallium Oxide Films

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile and cost-effective method for producing thin films, offering advantages like simple equipment, a wide range of precursor compatibility, and ease of multi-material doping. nih.gov This technique has been successfully employed to create both nominally pure and tin-doped gallium oxide (Ga₂O₃) thin films. nih.gov

In a typical AACVD setup for producing Sn-doped Ga₂O₃ films, a solution containing this compound and a tin source, such as monobutyltin trichloride (MBTC), in a solvent like methanol (B129727) is atomized to create an aerosol. nih.govacs.org This aerosol is then transported by a carrier gas, often nitrogen, to a heated substrate where the precursors decompose and react to form the film. nih.gov For instance, Sn-doped Ga₂O₃ films have been grown on quartz substrates at a temperature of 450 °C. nih.govacs.org The oxygen for the film formation is believed to originate from residual water in the solvent or the solvent itself, rather than from the acetylacetonate ligand. nih.govacs.org By varying the concentration of the tin precursor relative to the gallium precursor, the atomic percentage of tin in the film can be controlled. nih.gov

The table below outlines the typical precursors and conditions for AACVD of tin-doped gallium oxide.

ParameterDetails
Gallium PrecursorThis compound (Ga(acac)₃)
Tin PrecursorMonobutyltin trichloride (MBTC)
SolventMethanol
SubstrateQuartz
Deposition Temperature450 °C
Carrier GasNitrogen

This compound as a Precursor for Gallium Nitride Nanostructures

This compound is a valuable precursor for the synthesis of gallium nitride (GaN) nanostructures, including nanowires and nanoneedles. sigmaaldrich.comwikipedia.org Its use allows for the growth of these high-purity, one-dimensional nanostructures at significantly lower temperatures than traditional methods. acs.org

Low-Temperature Catalytic Synthesis of Gallium Nitride Nanowires and Nanoneedles

High-purity gallium nitride (GaN) nanowires have been successfully synthesized at temperatures as low as 620 °C and 750 °C using this compound and ammonia (B1221849) gas. acs.org This represents a significant reduction in synthesis temperature compared to other methods that often require temperatures above 850 °C. acs.org The synthesis is typically carried out on a silicon substrate, and a catalyst such as nickel (Ni) is used to facilitate the growth of the nanowires via a vapor-liquid-solid (VLS) mechanism. acs.org

The resulting GaN nanowires are single-crystal structures with diameters ranging from 15 to 60 nanometers. acs.org These nanowires exhibit a strong photoluminescence peak in the ultraviolet range, between 360 and 420 nm, at room temperature. acs.org The successful growth at lower temperatures is attributed to the efficient supply of the gallium precursor provided by the decomposition of this compound. acs.org In addition to straight nanowires, branched GaN nanowires have also been observed in the products. acs.org

The table below summarizes the key parameters for the low-temperature synthesis of GaN nanowires.

ParameterDetails
Gallium PrecursorThis compound
Nitrogen SourceAmmonia (NH₃) gas
CatalystNickel (Ni)
SubstrateSilicon (Si)
Synthesis Temperature620 - 750 °C
Nanowire Diameter15 - 60 nm

Synthesis of Diverse Nanomaterials from this compound

The utility of this compound extends to the synthesis of a wide array of nanomaterials, including complex oxide spinels and bimetallic nanoparticles with important catalytic functions.

Preparation of Nanocrystalline Gallium Oxide Spinels and Nanoparticles

This compound is a key precursor in the solvothermal synthesis of nanocrystalline mixed-metal spinels based on substituted γ-Ga₂O₃. mdpi.comnih.gov This method allows for the creation of novel oxides containing elements such as chromium, manganese, and iron at a relatively low temperature of 240 °C, using alcohol as a solvent. mdpi.comnih.gov The resulting materials are nanocrystalline powders. mdpi.comnih.gov For example, the first reported chromium-gallium mixed oxide, with the composition ₀.₃₃Ga₁.₈₇Cr₀.₈O₄, was synthesized using this route. mdpi.comnih.gov

Similarly, manganese-substituted gallium oxide spinels with a composition close to MnGa₂O₄ have been prepared using manganese(III) acetylacetonate and this compound. mdpi.com These solvothermally synthesized materials exhibit a different distribution of cations compared to those produced by traditional high-temperature solid-state methods. mdpi.com The use of acetylacetonate precursors provides a convenient pathway to these complex oxide materials. mdpi.com Furthermore, this compound can be used to synthesize γ-Ga₂O₃ nanocrystals which are utilized in fabricating the electron-transporting layer in perovskite solar cells. sigmaaldrich.com

The table below highlights examples of nanocrystalline spinels synthesized from this compound.

Spinel TypeTransition Metal PrecursorSynthesis Method
Chromium-Gallium OxideCrCl₃·6H₂OSolvothermal
Manganese-Gallium OxideMn(acac)₃Solvothermal

Fabrication of Gallium-Platinum Nanoparticles for Electrocatalytic Applications

This compound is also instrumental in the fabrication of bimetallic nanoparticles, such as gallium-platinum (Ga-Pt) nanoparticles, which show promise as efficient electrocatalysts. sigmaaldrich.com These nanoparticles can be prepared through a hot-solvent synthesis method. sigmaaldrich.com The resulting GaPt₃ nanoparticles have demonstrated high efficiency as electrocatalysts for the hydrogen evolution reaction. sigmaaldrich.com

The synthesis of such bimetallic nanoparticles highlights the versatility of this compound as a precursor for creating complex nanostructures with tailored properties for specific applications in catalysis and energy.

Synthesis of Chalcopyrite Nanoparticles (e.g., CuGaSe₂, CuInSe₂, Cu(InGa)Se₂)

This compound is extensively used as a gallium source in the synthesis of chalcopyrite nanoparticles, which are of significant interest for photovoltaic applications. The ability to precisely control the composition and size of these nanoparticles is crucial for optimizing their optoelectronic properties.

One common approach is the hot-injection method , where a solution containing this compound and other metal acetylacetonates (B15086760) (e.g., copper(II) acetylacetonate, indium(III) acetylacetonate) dissolved in a high-boiling point solvent like oleylamine (B85491) is injected into a hot reaction mixture containing a selenium precursor. researchgate.netbohrium.com This rapid injection triggers the nucleation and growth of the chalcopyrite nanoparticles. The reaction temperature is a key parameter for controlling the size of the resulting nanoparticles; for instance, in the synthesis of Cu(InGa)Se₂ (CIGS) nanoparticles, varying the injection temperature from 220 to 270 °C allows for tuning the average particle size from 12 to 18 nm. researchgate.net The stoichiometry of the final nanoparticles can be controlled by adjusting the molar ratios of the metal precursors in the initial solution. researchgate.net

Another method is the heat-up synthesis , where all precursors, including this compound, are mixed at room temperature and then heated to the desired reaction temperature. This approach has been successfully employed for the large-scale synthesis of wurtzite-type CIGS nanoparticles. utm.md In a typical large-scale synthesis, several grams of phase-pure wurtzite CIGS nanoparticles with sizes ranging from 10 to 70 nm can be produced. utm.md

Furthermore, a cation exchange method offers an alternative route to produce specific morphologies. For example, two-dimensional plate-like CuGaSe₂ materials can be synthesized by first preparing Cu₂₋ₓSe plates and then introducing Ga³⁺ ions from a this compound precursor solution. This process involves the partial replacement of Cu⁺ ions with Ga³⁺ ions, allowing the formation of CuGaSe₂ plates while preserving the original shape and size of the template. anl.gov

Table 1: Synthesis Methods for Chalcopyrite Nanoparticles using this compound

Nanoparticle Synthesis Method Key Parameters Resulting Nanomaterial Reference
CuGaSe₂, CuInSe₂, Cu(InGa)Se₂ Hot-Injection Reaction temperature, precursor concentration Nearly monodisperse nanoparticles with tunable size and composition researchgate.netbohrium.com
Cu(In,Ga)Se₂ Heat-Up Metal precursor ratios, solvent (HDA) Wurtzite-type nanoparticles (10-70 nm) utm.md

Production of Quantum Dots (e.g., Ga₂S₃, GaAs, GaP, GaInP)

This compound is a valuable precursor for the synthesis of various quantum dots (QDs), which are semiconductor nanocrystals exhibiting quantum mechanical properties. The choice of precursor is critical in determining the final properties of the QDs.

Gallium Sulfide (B99878) (Ga₂S₃) Quantum Dots: Ga(acac)₃ can be reacted with a sulfur source to synthesize Ga₂S₃ quantum dots. These QDs are noted for their wide band gap of 3.3 eV, making them suitable for applications in blue light emission. utm.md

Gallium Phosphide (B1233454) (GaP) and Indium Gallium Phosphide (InGaP) Quantum Dots: In the synthesis of phosphide-based quantum dots, this compound serves as the gallium source. For GaP quantum dots, using Ga(acac)₃ in combination with oleic acid has been shown to produce nanoparticles with a high photoluminescence quantum yield of up to 40%. researchgate.net The emission wavelength can be tuned from 400 to 520 nm by adjusting the amount of oleic acid. researchgate.net A simple solution-phase method reacting this compound with sodium phosphide can also yield GaP nanoparticles of 8-10 nm in diameter. utm.md For ternary InGaP alloy quantum dots, this compound can be used as a monomeric gallium precursor, which facilitates efficient and uniform incorporation of gallium into the nanocrystal lattice, leading to blue-emitting QDs. rsc.org

Gallium Arsenide (GaAs) Quantum Dots: While specific methods detailing the use of this compound for GaAs QD synthesis are less common in readily available literature, general approaches for III-V semiconductor nanocrystals often employ metal-organic precursors. A novel method utilizing molten inorganic salt solvents has been demonstrated for synthesizing various III-V nanocrystals, including GaAs, suggesting a potential route where a suitable gallium precursor like Ga(acac)₃ could be adapted. anl.gov

Table 2: Synthesis of Quantum Dots using this compound

Quantum Dot Co-precursors/Method Key Findings Reference
Ga₂S₃ Sulfur source Wide band gap (3.3 eV), suitable for blue emission utm.md
GaP Oleic acid High photoluminescence quantum yield (up to 40%), tunable emission (400-520 nm) researchgate.net
GaP Sodium phosphide 8-10 nm nanoparticles utm.md

One-Pot Synthesis of Multi-Metallic Nanoparticles (e.g., Ag-In-Ga-S, Pt-Pd-Cu)

The "one-pot" synthesis approach, where multiple reaction steps are carried out in a single reactor, is an efficient strategy for producing complex multi-metallic nanoparticles. This compound is a key ingredient in the synthesis of certain multi-metallic systems.

Ag-In-Ga-S (AIGS) Nanocrystals: A one-pot heating-up method can be used to synthesize Ag-In-Ga-S quantum dots. In a typical procedure, this compound is mixed with other metal precursors like silver acetate (B1210297) and indium acetate, along with a sulfur source such as thiourea, in a high-boiling point solvent mixture (e.g., oleylamine and dodecanethiol). The mixture is then heated to a high temperature (e.g., 300 °C) to induce the formation of the quaternary nanocrystals. ox.ac.uk This method has been shown to produce AIGS quantum dots embedded in a Ga₂O₃ matrix, which exhibit a sharp band-edge photoluminescence. ox.ac.uk

While the direct one-pot synthesis of Pt-Pd-Cu nanoparticles using this compound is not prominently documented in the provided search results, the synthesis of related bimetallic and trimetallic nanoparticles often involves acetylacetonate precursors. For instance, Pt₃Cu nanoparticles have been synthesized in a one-pot reaction using copper acetylacetonate as the copper precursor. anl.gov This suggests the potential for adapting such methods to include a gallium source like Ga(acac)₃ for the synthesis of trimetallic Pt-Pd-Ga or similar alloyed nanoparticles, although specific protocols for Pt-Pd-Cu using a gallium precursor were not identified.

Application in Energy Storage and Conversion Technologies

Beyond photovoltaics, this compound plays a role in the development of materials for energy storage and conversion, including advanced batteries and next-generation solar cells.

This compound can be used to fabricate a Lithium-Gallium (LiGa) alloy layer on the surface of lithium metal anodes. This modification is achieved through an in-situ electrochemical reduction of the this compound. The resulting LiGa alloy layer has been shown to suppress the formation of dendrites, which are a major cause of failure and safety concerns in lithium-sulfur and other lithium-metal batteries. nih.gov The formation of this protective alloy layer enhances the stability and performance of the battery anode.

In the field of perovskite solar cells, this compound has been innovatively introduced as an additive to the perovskite precursor solution. researchgate.net This leads to the in situ formation of a metal-organic complex intermediate, which then creates a core-shell structure with the perovskite crystals (e.g., CsₓFA₁₋ₓPbI₃). researchgate.netbohrium.comanl.gov The this compound-derived shell acts as a protective layer, significantly enhancing the hydrophobicity of the perovskite film and protecting it from moisture-induced degradation. researchgate.netanl.gov This core-shell architecture also passivates defect states, leading to improved photoelectronic performance, including lower defect-state density, stronger luminescence, and longer charge carrier lifetimes. bohrium.com Consequently, perovskite solar cells incorporating this intermediate have demonstrated high power conversion efficiencies (over 18%) and significantly improved long-term stability under ambient conditions. researchgate.netbohrium.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Copper(II) acetylacetonate
Indium(III) acetylacetonate
Copper(I) acetate
Indium(III) chloride
Selenium
Oleylamine
Toluene
Methanol
Hexadecylamine (HDA)
Diphenyl diselenide
Octadecene
Oleic acid
Copper chloride
Gallium Sulfide
Gallium Arsenide
Gallium Phosphide
Indium Gallium Phosphide
Sodium phosphide
Silver acetate
Indium acetate
Thiourea
Dodecanethiol
Platinum
Palladium
Copper
Lithium
Gallium

Computational Chemistry and Theoretical Investigations of Gallium Iii Acetylacetonate

Quantum Chemical Studies on Gallium(III) Acetylacetonate (B107027)

Quantum chemical calculations allow for the detailed examination of molecular systems, providing data that is often difficult or impossible to obtain through experimental means alone. These studies are crucial for interpreting experimental results and predicting the behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the properties of molecules like Gallium(III) acetylacetonate due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of metal acetylacetonate complexes.

DFT studies on analogous trivalent metal acetylacetonates (B15086760), such as those of aluminum (Al(acac)₃) and iron (Fe(acac)₃), have demonstrated the power of this approach in accurately probing crystal structures and predicting spectroscopic properties. For Ga(acac)₃, DFT calculations have been used to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger gap implies higher stability and lower reactivity. Furthermore, computational studies suggest that solvent effects on the HOMO-LUMO gap of Ga(acac)₃ are negligible.

Below is a table summarizing the calculated electronic properties of this compound in a vacuum.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Theoretical Modeling of Reaction Pathways and Intermediates (e.g., Ligand Exchange Mechanisms)

Theoretical modeling is essential for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a step-by-step understanding of reaction mechanisms, such as the ligand exchange processes in Ga(acac)₃.

Kinetic studies on the isotopic exchange between Ga(acac)₃ and radiolabeled acetylacetone (B45752) (Hacac-¹⁴C) in tetrahydrofuran (B95107) (THF) have provided significant insights into the ligand exchange mechanism. The rate of this exchange reaction is influenced by the concentrations of water and the free acetylacetone ligand. The experimental findings support a dissociative mechanism. This proposed pathway involves the slow cleavage of one Gallium-Oxygen (Ga-O) bond, forming a five-coordinate intermediate where one acetylacetonate ligand is attached by only one oxygen atom (unidentate). This intermediate is then attacked by the incoming labeled acetylacetone molecule to complete the exchange.

The general rate equation for the exchange is given by: Rate = [complex](k₁ + k₂[H₂O] + k₃[Hacac])

The kinetic parameters for this proposed mechanism have been determined experimentally and are detailed in the table below.

ParameterValue (at 0 °C)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/K·mol)
k₁ (s⁻¹)≤ 2 x 10⁻⁶--
k₂ (M⁻¹s⁻¹)0.31 x 10⁻³18 ± 2-13 ± 6
k₃ (M⁻¹s⁻¹)0.71 x 10⁻⁴19 ± 2-20 ± 6

Data sourced from kinetic studies of ligand isotopic exchange. researchgate.net

The negative values for the entropy of activation (ΔS‡) for the water- and ligand-assisted pathways (k₂ and k₃) are consistent with an associative-type mechanism for the subsequent steps after the initial dissociation, where the incoming nucleophile (water or Hacac) attacks the intermediate.

Beyond ligand exchange, theoretical models have also been applied to understand other reaction pathways, such as the thermal decomposition of Ga(acac)₃. Kinetic analysis of its isothermal decomposition suggests that the process is best described by a phase-boundary controlled reaction model.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Gallium(III) acetylacetonate (B107027), a coordination complex with the formula Ga(C₅H₇O₂)₃, has established itself as a significant compound in materials science and chemical synthesis. wikipedia.org Its primary academic contribution lies in its role as a versatile precursor for the synthesis of various gallium-based materials. nanorh.com

A major area of research progress has been in the fabrication of semiconductor thin films. Gallium(III) acetylacetonate is utilized in chemical vapor deposition (CVD) and atomic layer epitaxy (ALE) processes to produce gallium oxide (Ga₂O₃) and gallium nitride (GaN) thin films. wikipedia.orgnanorh.comscientificlabs.com These materials are critical components in electronic and optoelectronic devices such as LEDs, laser diodes, and high-frequency electronics. nanorh.com Specifically, combining Ga(acac)₃ with water or ozone as the precursor in ALE allows for the precise growth of gallium oxide thin films. wikipedia.orgscientificlabs.com

Furthermore, research has demonstrated its utility in the synthesis of nanomaterials. It serves as a precursor for creating nanocrystalline gallium oxide spinels through solvothermal processes, which have potential applications in photocatalysis and battery materials. sigmaaldrich.comsigmaaldrich.com It is also instrumental in the low-temperature synthesis of high-purity GaN nanowires and nanoneedles. wikipedia.orgscientificlabs.com Recent studies have highlighted its use in producing γ-Ga₂O₃ nanocrystals for electron-transporting layers in perovskite solar cells, enhancing charge transport efficiency. sigmaaldrich.comsigmaaldrich.com

In the realm of catalysis, this compound acts as a catalyst or catalyst precursor in various organic reactions, including the polymerization of monomers. nanorh.com Its ability to provide gallium ions in a controlled manner makes it valuable for synthesizing fine chemicals. nanorh.com

Unresolved Challenges and Emerging Research Avenues

Despite the progress, several challenges and exciting research avenues remain in the chemistry of this compound. A significant challenge in its application for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) is the inconsistency in reported thermodynamic data, particularly its vapor pressure. mdpi.com This variability complicates the optimization of deposition processes, often leading to empirical and inefficient "trial and error" experiments. mdpi.com A more thorough and standardized characterization of its thermodynamic properties is crucial for advancing its use in thin-film deposition.

The synthesis of complex, multi-metal nanomaterials using this compound as a precursor presents another challenge. While it has been used to create mixed-metal spinels, achieving precise control over the stoichiometry, phase purity, and homogeneity of these materials can be difficult. nih.gov For instance, in the synthesis of iron-gallium oxides, inhomogeneity in the distribution of the two metals was observed. nih.gov Developing more controlled and reproducible synthetic methods is an active area of research.

An emerging research avenue is the exploration of its reactivity in non-traditional synthesis methods. For example, the use of this compound in the galvanic replacement synthesis of gallium-based bimetallic nanoparticles is a novel approach. acs.org Understanding the underlying mechanisms of such reactions, especially considering the liquid nature of gallium nanoparticles, opens up possibilities for creating complex nanostructures. acs.org

Furthermore, the stereochemistry of tris(acetylacetonato) metal complexes is a field with unresolved questions. While complexes with inert metal ions like Co(III) and Cr(III) have been optically resolved, attempts to resolve this compound have been unsuccessful, likely due to rapid racemization. researchgate.net Investigating the kinetics and mechanisms of its stereochemical transformations could provide fundamental insights into its coordination chemistry.

Potential for Novel Applications and Interdisciplinary Research in Advanced Materials Science

The unique properties of this compound position it as a key player in interdisciplinary research, particularly at the intersection of chemistry, materials science, and engineering. The development of advanced materials with tailored electronic and optical properties is a primary focus.

One of the most promising areas for novel applications is in advanced electronics and optoelectronics. The ability to produce high-purity semiconductor materials like GaN and Ga₂O₃ from Ga(acac)₃ is critical for next-generation devices. wikipedia.orgnanorh.com An exciting interdisciplinary direction involves the creation of hybrid materials, such as the catalyst-free synthesis of three-dimensional β-Ga₂O₃ nanoworms on graphene nanosheets. rsc.org These hybrid structures, combining a 1D semiconductor with a 2D conducting material, offer unique properties and potential for applications in photovoltaics, sensors, and energy storage. rsc.org

The field of energy science also presents significant opportunities. This compound is a precursor for materials used in lithium-sulfur batteries, where it helps to form a LiGa alloy layer that suppresses dendrite formation. sigmaaldrich.com It is also used to prepare efficient gallium-platinum (GaPt₃) nanoparticle electrocatalysts for the hydrogen evolution reaction. sigmaaldrich.com Further research could focus on designing and synthesizing novel gallium-based catalysts and electrode materials for various energy conversion and storage applications.

Moreover, the principles of molecular design and self-assembly can be applied to create complex nanostructures from this compound precursors. princeton.eduprinceton.edu Interdisciplinary research groups are focusing on designing and understanding molecular interfaces in materials created by methods like printing and laser-assisted deposition. princeton.edu By controlling these interfaces at the molecular level, it is possible to enhance charge injection, transport, and collection, ultimately improving the efficiency of electronic devices. princeton.edu This involves a synergistic approach combining novel processing techniques, advanced characterization, and theoretical simulations. princeton.edu

Q & A

Basic: What are the standard methods for synthesizing and characterizing gallium(III) acetylacetonate?

Answer:
this compound is synthesized via ligand-exchange reactions using gallium precursors and acetylacetone. A typical protocol involves:

  • Synthesis : Reacting gallium salts (e.g., GaCl₃) with acetylacetone in a solvent like methanol or ethanol under controlled pH and temperature . Commercial standards (e.g., TCI Chemicals) are often used for purity validation .
  • Characterization :
    • FTIR and Raman Spectroscopy : Confirm ligand coordination (C=O stretches at ~1600 cm⁻¹, Ga-O bonds at ~450 cm⁻¹) .
    • ¹H NMR : Deuterated chloroform resolves acetylacetonate ligand proton environments (e.g., methyl groups at ~1.8–2.1 ppm) .
    • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset ~250°C in nitrogen) .
Technique Key Observations Reference
FTIRGa-O bonding at ~450 cm⁻¹
TGA5% weight loss at 250°C (N₂ atmosphere)

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Semiconductor Doping : Used as a precursor for gallium doping in silicon and polysilicon via monolayer doping (MLD) followed by rapid thermal annealing .
  • Nanostructured Materials : Sol-gel synthesis of high-purity GaN nanowires, nano-needles, and Ga₂O₃ thin films for optoelectronics and energy storage .
  • Quantum Dot Engineering : Modulates photoluminescence in InP quantum dots—blue shift (475 nm) via InGaP alloy formation when using gallium acetylacetonate .

Advanced: How does the choice of gallium precursor affect photoluminescence in InP quantum dots?

Answer:

  • Gallium Oleate : Forms InP/GaP core/shell structures, causing a red shift due to increased particle size.
  • Gallium Acetylacetonate : Facilitates InGaP alloy formation, inducing a blue shift (475 nm) via lattice strain and electronic structure modulation .
Precursor Emission Shift Mechanism
Gallium OleateRedCore/shell growth
Gallium AcetylacetonateBlueAlloy formation (InGaP)

Advanced: How can nanoparticle-mediated delivery enhance antitumor efficacy?

Answer:

  • Nanoparticle Formulation : Gelucire 44/14 and cetyl alcohol matrices encapsulate this compound, improving cellular uptake and reducing required doses (e.g., 50 µg/mL vs. free compound) .
  • Mechanism : Enhances ROS production and mitochondrial depolarization in A549 lung cancer cells, independent of transferrin receptor pathways .

Advanced: What analytical techniques resolve structural contradictions in this compound complexes?

Answer:

  • X-ray Crystallography : Resolves octahedral geometry (e.g., cis/trans configurations of phenolates in Schiff-base complexes) .
  • Bond Distance Analysis : Ga-O bond lengths (~1.95 Å) and ligand angles confirm coordination symmetry .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Safety goggles, nitrile gloves, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with diatomite, decontaminate surfaces with alcohol .

Basic: What are the critical physical properties for storage?

Answer:

  • Melting Point : 192–194°C .
  • Density : 1.42 g/cm³ .
  • Solubility : Insoluble in water; soluble in chloroform, methanol .

Advanced: Why do decomposition pathways vary under different atmospheric conditions?

Answer:

  • Nitrogen Atmosphere : Stable up to 250°C with gradual weight loss .
  • Oxidizing Conditions : Rapid decomposition above 200°C, releasing CO₂ and Ga₂O₃ residues .

Advanced: How do ligand substitutions alter coordination geometry?

Answer:
Schiff-base ligands replace acetylacetonate, creating octahedral complexes with cis (5a) or trans (8a) phenolates, validated via crystallography .

Advanced: How to address purity discrepancies in synthetic vs. commercial samples?

Answer:

  • Comparative TGA : Match decomposition profiles to commercial standards .
  • Elemental Analysis : ICP-MS quantifies trace metals (e.g., <0.01% impurities) .

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